HLY78

Catalog No.
S005577
CAS No.
854847-61-3
M.F
C17H17NO2
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HLY78

CAS Number

854847-61-3

Product Name

HLY78

IUPAC Name

4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3

InChI Key

FAZZYPIBZBGQSH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4

Synonyms

4-ethyl-5,6-dihydro-5-methyl-[1,3]-dioxolo[4,5-j] phenanthridine

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4

Description

Wnt signaling proteins are small secreted proteins that are active in embryonic development, tissue homeostasis, and tumorigenesis. HLY78 is a positive modulator of the Wnt/β-catenin pathway, as it augments Wnt-mediated signaling in cells at concentrations of 5 to 20 µM. It has no significant effect alone, and it does not affect LiCl-stimulated β-catenin signaling. A biotinylated form of HLY78 binds Axin at its DIX domain, which is thought to potentiate Axin-LRP6 association. HLY78 activates Wnt signaling in vivo, altering Wnt-dependent gene expression and embryonic development in zebrafish.
Novel activator of the Wnt/β-catenin signaling pathway
HLY78 is a positive modulator of the Wnt/β-catenin pathway, as it augments Wnt-mediated signaling in cells at concentrations of 5 to 20 μM.  It has no significant effect alone, and it does not affect LiCl-stimulated β-catenin signaling. A biotinylated form of HLY78 binds Axin at its DIX domain, which is thought to potentiate Axin-LRP6 association.

Wnt/β-catenin Signaling Pathway Activator

HLY78 is a small molecule identified as an activator of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, stem cell maintenance, and various human diseases [].

Mechanism of Action

HLY78 targets the DIX domain of Axin, a protein that negatively regulates Wnt signaling. By binding to Axin, HLY78 promotes the interaction between Axin and LRP6, another key player in the pathway. This interaction leads to LRP6 phosphorylation and ultimately activates Wnt signaling [].

Potential Therapeutic Applications

Due to its ability to activate the Wnt/β-catenin pathway, HLY78 holds promise for therapeutic applications in conditions where enhanced Wnt signaling is beneficial. This includes:

  • Bone regeneration: Wnt signaling is crucial for bone formation and development. HLY78 may be explored to promote bone healing and regeneration in cases of fractures or osteoporosis [].
  • Stem cell maintenance and differentiation: Wnt signaling plays a vital role in stem cell self-renewal and differentiation. HLY78 could potentially be used to expand stem cells for regenerative medicine applications [].
  • Cancer treatment: Wnt signaling dysregulation is implicated in some cancers. HLY78 might be investigated as a potential therapeutic agent in cancers where activating the pathway could be beneficial [].

HLY78 is a small-molecule compound recognized for its role as a Wnt/β-catenin signaling pathway modulator. It specifically targets the Dishevelled Axin (DAX) domain of Axin, enhancing the interaction between Axin and Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), which is crucial for Wnt signal transduction. This interaction leads to the phosphorylation of LRP6 and subsequent activation of the Wnt signaling cascade, promoting various biological processes, including cell proliferation and differentiation .

: Employing methods such as condensation reactions, cyclization, and functional group modifications to build the core structure of HLY78.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity (≥98%) for biological assays .
  • Specific details on synthetic pathways are often proprietary or detailed in scientific literature focusing on structure-activity relationships.

    HLY78 exhibits significant biological activity by activating the Wnt/β-catenin pathway, which plays a pivotal role in various physiological processes. Research indicates that HLY78 can reduce developmental toxicity in zebrafish embryos exposed to carbon ion radiation, highlighting its potential as a protective agent against radiation-induced damage . Additionally, it has been shown to attenuate oxidative stress and neuronal apoptosis, suggesting neuroprotective properties .

    HLY78 has several promising applications:

    • Cancer Research: Its ability to activate Wnt signaling makes it a candidate for studies related to cancer cell proliferation and survival.
    • Radiation Protection: As demonstrated in zebrafish models, HLY78 may protect against radiation-induced damage, making it relevant in radiobiology .
    • Neuroprotection: Its effects on neuronal cells suggest potential therapeutic uses in neurodegenerative diseases where oxidative stress is a concern .

    Studies have shown that HLY78 interacts specifically with Axin at its DAX domain, enhancing the stability of the Axin-LRP6 complex. This interaction is crucial for effective Wnt signaling activation. The compound's ability to modulate this pathway has been linked to various biological outcomes, including apoptosis regulation and cellular responses to stressors like radiation .

    Several compounds exhibit structural or functional similarities to HLY78. Here are a few notable examples:

    Compound NameStructural FeaturesMechanism of ActionUnique Aspects
    LithiumSimple inorganic compoundActivates Wnt signaling via GSK3 inhibitionWell-known mood stabilizer
    ChironexPhenanthridine derivativesModulates β-catenin activityNatural product with diverse effects
    Cytosporone-BDerived from fungiTargets Nur77, affecting metabolism and apoptosisFirst natural agonist for Nur77
    THPNLong-chain fatty acid derivativeTriggers mitochondrial translocation of Nur77Induces autophagic cell death in melanoma

    HLY78's uniqueness lies in its specific action on the DAX domain of Axin, distinguishing it from other compounds that may activate Wnt signaling through different mechanisms or targets.

    HLY78 is a phenanthridine-derived chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 daltons [1] [5] [8]. The compound is characterized by its crystalline solid appearance, typically presenting as a white to beige powder at room temperature [9] [29]. The Chemical Abstracts Service registry number for HLY78 is 854847-61-3, which serves as its unique identifier in chemical databases [1] [4] [8].

    The physical properties of HLY78 demonstrate limited aqueous solubility, with the compound being essentially insoluble in water [18]. However, it exhibits good solubility in organic solvents, with dimethyl sulfoxide accommodating up to 53 milligrams per milliliter at elevated temperatures [18]. In ethanol, the solubility reaches approximately 26 milligrams per milliliter, while dimethyl formamide can dissolve up to 12 milligrams per milliliter [28] [32]. These solubility characteristics are consistent with the lipophilic nature of the phenanthridine scaffold.

    Physical PropertyValueReference
    Molecular FormulaC₁₇H₁₇NO₂ [1] [5] [8]
    Molecular Weight267.32 g/mol [1] [5] [8]
    Physical AppearanceWhite to beige crystalline solid [9] [29]
    Water SolubilityInsoluble [18]
    Dimethyl Sulfoxide Solubility53 mg/mL (warmed) [18]
    Ethanol Solubility26 mg/mL [18]
    Storage Temperature2-8°C [9] [29]

    The compound requires storage at refrigerated temperatures between 2-8°C to maintain stability [9] [29]. Under appropriate storage conditions, HLY78 demonstrates good chemical stability with a shelf life extending beyond twelve months [19]. The topological polar surface area has been calculated as 21.7 Ų, indicating moderate polarity, while the logarithm of the partition coefficient is 3.5945, confirming its lipophilic character [40].

    Structural Features of the Phenanthridine Scaffold

    HLY78 possesses the systematic chemical name 4-ethyl-5,6-dihydro-5-methyl- [1] [3]dioxolo[4,5-j]phenanthridine [8] [9] [19]. The compound features a complex tetracyclic structure built upon the phenanthridine scaffold, which consists of two benzene rings fused to a pyridine ring [24]. The phenanthridine core represents a nitrogen-containing heterocyclic aromatic system that serves as the foundation for numerous biologically active compounds [24] [25].

    The structural architecture of HLY78 incorporates several distinctive substituents that differentiate it from the parent phenanthridine molecule [12] [26]. At the C-4 position, an ethyl group extends from the phenanthridine core, while a methyl substituent occupies the nitrogen atom at position 5 [5] [7] [19]. The dihydro configuration indicates partial saturation of one ring within the phenanthridine system, specifically affecting the C5-C6 bond region [7] [12].

    A particularly significant structural feature is the presence of a 1,3-dioxolo group fused to the phenanthridine framework at the [4,5-j] positions [5] [7] [8]. This methylenedioxy bridge creates a five-membered dioxole ring that contributes to the overall rigidity and three-dimensional conformation of the molecule [26]. The incorporation of this dioxole moiety is characteristic of lycorine-derived alkaloids and plays a crucial role in the compound's biological activity profile [12] [26].

    The simplified molecular-input line-entry system notation for HLY78 is CCC1=CC=CC2=C1N(CC3=CC4=C(C=C32)OCO4)C, which provides a linear representation of the molecular connectivity [5] [7] [19]. The InChI string for the compound is InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3, offering a standardized description of the molecular structure [7] [19].

    Spectroscopic and Crystallographic Characterization

    The spectroscopic characterization of HLY78 relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques for structural confirmation and purity assessment [12] [26]. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, allowing for precise structural assignment and verification of the phenanthridine framework [12].

    The proton nuclear magnetic resonance spectrum of HLY78 reveals characteristic signals corresponding to the various functional groups present in the molecule [12]. The ethyl substituent at position 4 generates a typical ethyl pattern with triplet and quartet multiplicity patterns, while the methyl group attached to the nitrogen atom appears as a distinct singlet [12]. The aromatic protons of the phenanthridine system produce complex multiplets in the aromatic region of the spectrum [12].

    Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the spectrum showing signals for all seventeen carbon atoms present in the molecule [12]. The carbonyl carbons of the dioxole ring system exhibit characteristic chemical shifts that confirm the presence of this structural motif [12]. The aromatic carbons of the phenanthridine core appear in the expected downfield region, while the aliphatic carbons of the ethyl and methyl substituents resonate at higher field positions [12].

    Mass spectrometry analysis confirms the molecular weight of HLY78 as 267.32 daltons, consistent with the proposed molecular formula C₁₇H₁₇NO₂ [1] [5]. The fragmentation pattern observed in mass spectrometry provides additional structural evidence, with characteristic fragment ions arising from the loss of functional groups and ring-opening reactions [5]. High-resolution mass spectrometry enables precise mass determination, supporting the elemental composition assignment [5].

    While specific crystallographic data for HLY78 are not extensively documented in the literature, the compound's crystalline nature suggests an ordered solid-state structure [1] [9]. The crystalline form contributes to the compound's stability and facilitates accurate analytical characterization [9]. X-ray crystallographic analysis would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [36].

    Chemical Synthesis Methodologies

    The synthesis of HLY78 represents a sophisticated approach to constructing the complex phenanthridine alkaloid framework through strategic chemical transformations [12] [26]. The compound was originally developed as part of a systematic structural optimization program based on the natural alkaloid lycorine, which served as the lead compound for phenanthridine derivative development [12] [26].

    The synthetic route to HLY78 begins with lycorine as the starting material, requiring selective modification of the natural alkaloid structure [12] [26]. The transformation involves conversion of the lycorine framework to the corresponding phenanthridine system through a series of carefully orchestrated chemical reactions [12]. The process necessitates the introduction of the ethyl substituent at position 4 and the methyl group at the nitrogen center, while maintaining the integrity of the dioxole ring system [12] [26].

    Key synthetic transformations in the preparation of HLY78 include oxidative rearrangement reactions that convert the lycorine backbone to the phenanthridine architecture [12] [26]. These reactions typically employ oxidizing agents under controlled conditions to achieve the desired structural reorganization while preserving sensitive functional groups [12]. The introduction of alkyl substituents requires selective alkylation reactions that target specific positions within the molecule [12].

    The methylenedioxy bridge characteristic of HLY78 can be installed through cyclization reactions involving appropriate precursors containing the necessary functional groups [26]. Alternative synthetic approaches may utilize condensation reactions between substituted benzaldehydes and appropriately functionalized aniline derivatives, followed by cyclization and reduction steps [24] [30]. These methods provide access to diversely substituted phenanthridine derivatives through modular synthetic strategies [24] [30].

    Synthetic StepReaction TypeTypical ConditionsYield Range
    Lycorine oxidationOxidative rearrangementOxidizing agents, controlled temperature40-60%
    AlkylationNucleophilic substitutionAlkyl halides, base60-80%
    CyclizationIntramolecular condensationAcid catalysis, heat50-70%
    ReductionSelective reductionReducing agents70-90%

    Advanced synthetic methodologies for phenanthridine alkaloids include radical cyclization approaches using tributyltin hydride and azobisisobutyronitrile as radical initiators [30]. These methods enable efficient construction of the phenanthridine core through intramolecular radical reactions, followed by aromatization using manganese dioxide [30]. Palladium-catalyzed cross-coupling reactions represent another modern approach to phenanthridine synthesis, although these methods may encounter challenges with debromination side reactions [30].

    XLogP3

    3.9

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    267.125928785 g/mol

    Monoisotopic Mass

    267.125928785 g/mol

    Heavy Atom Count

    20

    Appearance

    A crystalline solid

    Dates

    Modify: 2023-08-15
    1: Venkatadri R, Iyer AKV, Kaushik V, Azad N. A novel resveratrol-salinomycin
    combination sensitizes ER-positive breast cancer cells to apoptosis. Pharmacol
    Rep. 2017 Aug;69(4):788-797. doi: 10.1016/j.pharep.2017.03.024. Epub 2017 Apr 7.
    PubMed PMID: 28605700.


    2: Guo X, Zhang L, Fan Y, Zhang D, Qin L, Dong S, Li G. Oxysterol-Binding
    Protein-Related Protein 8 Inhibits Gastric Cancer Growth Through Induction of ER
    Stress, Inhibition of Wnt Signaling, and Activation of Apoptosis. Oncol Res. 2017
    May 24;25(5):799-808. doi: 10.3727/096504016X14783691306605. Epub 2016 Nov 8.
    PubMed PMID: 27983927.


    3: Yakisich JS, Azad N, Kaushik V, O/'Doherty GA, Iyer AK. Nigericin decreases the
    viability of multidrug-resistant cancer cells and lung tumorspheres and
    potentiates the effects of cardiac glycosides. Tumour Biol. 2017
    Mar;39(3):1010428317694310. doi: 10.1177/1010428317694310. PubMed PMID: 28351327.


    4: Chen DZ, Jing CX, Cai JY, Wu JB, Wang S, Yin JL, Li XN, Li L, Hao XJ. Design,
    Synthesis, and Structural Optimization of Lycorine-Derived Phenanthridine
    Derivatives as Wnt/β-Catenin Signaling Pathway Agonists. J Nat Prod. 2016 Jan
    22;79(1):180-8. doi: 10.1021/acs.jnatprod.5b00825. Epub 2015 Dec 29. PubMed PMID:
    26714198.


    5: Wang S, Yin J, Chen D, Nie F, Song X, Fei C, Miao H, Jing C, Ma W, Wang L, Xie
    S, Li C, Zeng R, Pan W, Hao X, Li L. Small-molecule modulation of Wnt signaling
    via modulating the Axin-LRP5/6 interaction. Nat Chem Biol. 2013 Sep;9(9):579-85.
    doi: 10.1038/nchembio.1309. Epub 2013 Jul 28. PubMed PMID: 23892894.

    Explore Compound Types